Cas no 22265-77-6 (1-(2-Ethylphenyl)-2-thiourea)

1-(2-Ethylphenyl)-2-thiourea is a thiourea derivative characterized by the presence of an ethyl-substituted phenyl group. This compound is of interest in organic synthesis and coordination chemistry due to its ability to act as a ligand, forming stable complexes with transition metals. The ethyl group at the ortho position of the phenyl ring may influence steric and electronic properties, potentially enhancing selectivity in binding applications. It is also utilized in research involving sulfur-containing heterocycles and as a precursor in the synthesis of pharmacologically active molecules. The compound's stability and well-defined structure make it suitable for method development and mechanistic studies in synthetic chemistry.
1-(2-Ethylphenyl)-2-thiourea structure
1-(2-Ethylphenyl)-2-thiourea structure
Product Name:1-(2-Ethylphenyl)-2-thiourea
CAS No:22265-77-6
MF:C9H12N2S
MW:180.269980430603
MDL:MFCD00041373
CID:252768
PubChem ID:2758895
Update Time:2025-10-29

1-(2-Ethylphenyl)-2-thiourea Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-(2-ethylphenyl)-
    • 1-(2-ETHYLPHENYL)-2-THIOUREA
    • (2-ethylphenyl)thiourea
    • ISVJHJWDRDOAGH-UHFFFAOYSA-N
    • DTXSID90374545
    • 1-(2-ethylphenyl)thiourea
    • FT-0682090
    • 1-(2-ethylphenyl)-2-thiourea, AldrichCPR
    • CS-0116695
    • CHEMBL1087472
    • SCHEMBL5527102
    • MFCD00041373
    • EN300-28853
    • BDBM50356168
    • AKOS000369958
    • A816070
    • 22265-77-6
    • N-(2-ethylphenyl)thiourea
    • 2-ethylphenylthiourea
    • 1-(2-Ethylphenyl)-2-thiourea
    • MDL: MFCD00041373
    • Inchi: 1S/C9H12N2S/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
    • InChI Key: ISVJHJWDRDOAGH-UHFFFAOYSA-N
    • SMILES: S=C(N)NC1C=CC=CC=1CC

Computed Properties

  • Exact Mass: 180.07200
  • Monoisotopic Mass: 180.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 70.1A^2

Experimental Properties

  • Density: 1.198
  • Melting Point: 146-148°C
  • Boiling Point: 294°Cat760mmHg
  • Flash Point: 131.6°C
  • Refractive Index: 1.67
  • PSA: 70.14000
  • LogP: 2.67780

1-(2-Ethylphenyl)-2-thiourea Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • HazardClass:IRRITANT

1-(2-Ethylphenyl)-2-thiourea Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-(2-Ethylphenyl)-2-thiourea Pricemore >>

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1-(2-Ethylphenyl)-2-thiourea Suppliers

Amadis Chemical Company Limited
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(CAS:22265-77-6)1-(2-Ethylphenyl)-2-thiourea
Order Number:A816070
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):312.0
Email:sales@amadischem.com

Additional information on 1-(2-Ethylphenyl)-2-thiourea

Professional Introduction to 1-(2-Ethylphenyl)-2-thiourea (CAS No. 22265-77-6)

1-(2-Ethylphenyl)-2-thiourea, chemically designated as 1-(2-Ethylphenyl)-2-thiourea, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 22265-77-6, has garnered attention due to its versatile applications in medicinal chemistry and its potential in the development of novel therapeutic agents. The structural framework of this molecule, featuring an ethylphenyl group and a thiourea moiety, positions it as a valuable scaffold for further chemical modifications and biological evaluations.

The ethylphenyl group contributes to the lipophilicity of the molecule, enhancing its ability to interact with biological targets such as enzymes and receptors. This feature is particularly crucial in drug design, where optimizing solubility and membrane permeability is essential for achieving desired pharmacokinetic profiles. The thiourea moiety, on the other hand, introduces a polar region that can participate in hydrogen bonding interactions, which is vital for stabilizing binding affinities in biological systems.

Recent advancements in the field of medicinal chemistry have highlighted the importance of thiourea derivatives in the development of antimicrobial and anti-inflammatory agents. Studies have demonstrated that compounds containing the thiourea functional group exhibit promising activities against various pathogens and inflammatory conditions. For instance, research has shown that certain thiourea derivatives can inhibit the activity of bacterial enzymes by forming covalent bonds with critical residues, thereby disrupting metabolic pathways essential for bacterial survival.

In addition to their antimicrobial properties, thiourea-based compounds have been explored for their potential in treating inflammatory diseases. The ability of these molecules to modulate enzyme activity and interfere with signaling pathways has made them attractive candidates for therapeutic intervention. Specifically, 1-(2-Ethylphenyl)-2-thiourea has been investigated for its role in inhibiting inflammatory cytokine production, which could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 1-(2-Ethylphenyl)-2-thiourea involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate phenethylamines and isothiocyanates, followed by purification steps such as recrystallization or column chromatography. The choice of starting materials and reaction conditions can significantly influence the efficiency of the synthesis, making it essential for chemists to carefully evaluate each step to maximize product formation.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 1-(2-Ethylphenyl)-2-thiourea with biological targets. These studies often involve docking simulations to predict how the molecule interacts with enzymes or receptors at an atomic level. By analyzing these interactions, researchers can identify key residues that contribute to binding affinity and design analogs with improved pharmacological properties.

The pharmacokinetic behavior of 1-(2-Ethylphenyl)-2-thiourea is another critical aspect that has been extensively studied. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining the compound's efficacy and safety profile. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to characterize the metabolic pathways and identify potential degradation products.

In conclusion, 1-(2-Ethylphenyl)-2-thiourea represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:22265-77-6)1-(2-Ethylphenyl)-2-thiourea
A816070
Purity:99%
Quantity:25g
Price ($):312.0
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